Ac-Tyr-Lys-NH2 Trifluoroacetate

Description

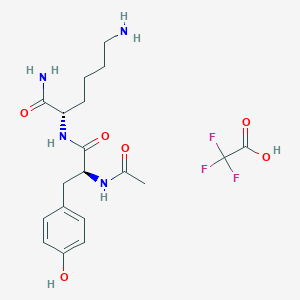

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4.C2HF3O2/c1-11(22)20-15(10-12-5-7-13(23)8-6-12)17(25)21-14(16(19)24)4-2-3-9-18;3-2(4,5)1(6)7/h5-8,14-15,23H,2-4,9-10,18H2,1H3,(H2,19,24)(H,20,22)(H,21,25);(H,6,7)/t14-,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNOKFZJOCVPGJ-YYLIZZNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization Methodologies for Ac Tyr Lys Nh2 Trifluoroacetate and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Protocols for Ac-Tyr-Lys-NH2

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing Ac-Tyr-Lys-NH2. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. bachem.com This approach simplifies the purification process as reagents and byproducts in the liquid phase can be easily washed away after each step. bachem.com

Fmoc and Boc Strategies in Peptide Synthesis

Two primary strategies for protecting the alpha-amino group of the amino acids during SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) methods. americanpeptidesociety.orglifetein.com

Fmoc Strategy: This has become the more prevalent method due to its use of a base-labile protecting group (Fmoc), which is typically removed by a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comiris-biotech.de The side-chain protecting groups are acid-labile, allowing for their removal in the final cleavage step under milder acidic conditions. iris-biotech.deslideshare.net This orthogonality of the protection scheme is a significant advantage, minimizing the risk of premature side-chain deprotection. iris-biotech.de

Boc Strategy: This method utilizes an acid-labile Boc group for N-terminal protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgslideshare.net The side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage. lifetein.comiris-biotech.de While historically significant, the harsh conditions required for Boc deprotection can sometimes lead to peptide degradation. americanpeptidesociety.org

Table 1: Comparison of Fmoc and Boc Strategies in SPPS

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Reagent | Base (e.g., Piperidine) lifetein.comiris-biotech.de | Acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.orgslideshare.net |

| Side-Chain Protection | Acid-labile (cleaved by strong acid) iris-biotech.deslideshare.net | Acid-labile (cleaved by very strong acid, e.g., HF) lifetein.comiris-biotech.de |

| Cleavage Conditions | Milder lifetein.comslideshare.net | Harsher americanpeptidesociety.org |

| Key Advantage | Orthogonality, milder conditions iris-biotech.de | Useful for specific cases, like preventing racemization americanpeptidesociety.org |

Resin Selection and Loading Optimization for Ac-Tyr-Lys-NH2

Commonly used resins for generating peptide amides include Rink Amide and Sieber amide resins. peptide.combiotage.com The Rink Amide resin is a popular choice for Fmoc-based synthesis of C-terminal amides. researchgate.netiris-biotech.de The loading of the first amino acid onto the resin is a crucial step, and for amide resins, this is a straightforward amide bond formation. biotage.com

The loading capacity of the resin, expressed in millimoles per gram (mmol/g), is another important consideration. For a short peptide like Ac-Tyr-Lys-NH2, a resin with a standard substitution level (e.g., 0.3-0.6 mmol/g) is generally suitable. peptide.comresearchgate.net Higher loading resins might be used for very short peptides, while lower loading resins are preferred for longer peptides to minimize aggregation of the growing peptide chains. peptide.combiotage.com

Coupling Reagent Selection and Reaction Efficiency for Dipeptide Formation

The formation of the peptide bond between the two amino acids, tyrosine and lysine (B10760008), is facilitated by coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amino group of the resin-bound amino acid.

A variety of coupling reagents are available, broadly categorized into carbodiimides and phosphonium/aminium salts. rsc.orgbachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and cost-efficient. americanpeptidesociety.org DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. bachem.com To minimize the risk of racemization, carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. bachem.comamericanpeptidesociety.org

Phosphonium and Aminium Salts: Reagents such as HBTU, HATU, and COMU are highly efficient and lead to rapid coupling with minimal side reactions. bachem.comacs.org COMU, in particular, is noted for its high efficiency, good solubility, and improved safety profile compared to other reagents. acs.org

The choice of coupling reagent and the reaction conditions, including the use of a base like N,N-diisopropylethylamine (DIPEA), are optimized to ensure a high yield and purity of the dipeptide. bachem.com

N-Terminal Acetylation and C-Terminal Amidation Procedures

The "Ac" in Ac-Tyr-Lys-NH2 signifies an N-terminal acetyl group, and the "NH2" indicates a C-terminal amide. These modifications are introduced to mimic the structure of native proteins and can enhance the peptide's stability and biological activity. lifetein.commdpi.com

N-Terminal Acetylation: This is typically performed as the final step in the synthesis, after the full peptide chain has been assembled. peptide.com A common method involves treating the deprotected N-terminus of the resin-bound peptide with acetic anhydride. cem.de

C-Terminal Amidation: As mentioned earlier, this is achieved by using a specific type of resin, such as a Rink Amide resin. peptide.combiotage.com The amide functionality is an inherent part of the linker that attaches the peptide to the resin and is released during the final cleavage step. biotage.com

Cleavage and Deprotection Strategies and their Impact on Trifluoroacetate (B77799) Salt Formation

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. lsu.edunih.gov For peptides synthesized using the Fmoc strategy with acid-labile side-chain protecting groups, a strong acid is used for this "global deprotection." acs.org

Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose. nih.govadvancedchemtech.com A cleavage cocktail, typically consisting of a high concentration of TFA (e.g., 95%) along with scavengers, is used to treat the peptide-resin. thermofisher.comrsc.org Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT), are crucial to trap the reactive carbocations generated from the cleavage of the protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like tyrosine. acs.org

The use of TFA in the cleavage step directly results in the formation of the peptide as a trifluoroacetate salt. thermofisher.com After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, washed, and then lyophilized to obtain the final Ac-Tyr-Lys-NH2 trifluoroacetate product. rsc.orgpeptide.com It is possible to exchange the TFA salt for other salts like acetate (B1210297) or hydrochloride if required for specific applications. peptide.com

Solution-Phase Synthesis Approaches for Ac-Tyr-Lys-NH2

While SPPS is the dominant method, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS) offers an alternative for producing peptides like Ac-Tyr-Lys-NH2, particularly for shorter sequences. masterorganicchemistry.comyoutube.com

In solution-phase synthesis, the amino acids are coupled in a homogenous reaction mixture. This requires careful protection and deprotection of the amino and carboxyl groups of the amino acids to ensure the correct peptide bond is formed. masterorganicchemistry.com Coupling reagents, similar to those used in SPPS (e.g., DCC, DIC, HOBt), are employed to activate the carboxyl group of one amino acid for reaction with the amino group of the other. americanpeptidesociety.org

For the synthesis of a dipeptide amide like Ac-Tyr-Lys-NH2, one could start with an N-terminally protected tyrosine and a C-terminally protected lysine amide. After coupling, the protecting groups would be removed to yield the final product. researchgate.net While feasible, solution-phase synthesis can be more labor-intensive due to the need for purification after each step to remove excess reagents and byproducts. masterorganicchemistry.com

Chemical Modification and Derivatization Strategies of Ac-Tyr-Lys-NH2

The dipeptide Ac-Tyr-Lys-NH2 serves as a versatile scaffold for chemical modification due to the distinct reactive functionalities present in its constituent amino acid residues. The tyrosine (Tyr) residue contains a phenolic side chain, while the lysine (Lys) residue possesses a primary amine on its side chain. These sites, along with the N-terminal acetyl group and the C-terminal amide, provide opportunities for a wide array of derivatization strategies. These modifications are instrumental in developing analogs with altered stability, receptor affinity, and pharmacokinetic properties, as well as for creating probes for biochemical and imaging studies. nih.govresearchgate.net The selective modification of either residue allows for the fine-tuning of the peptide's characteristics for specific research applications. rsc.orgresearchgate.net

Side-Chain Modifications on Tyrosine and Lysine Residues

The unique chemical properties of the tyrosine and lysine side chains make them primary targets for chemical modification to generate diverse analogs of Ac-Tyr-Lys-NH2. nih.govcreighton.edu These modifications can introduce new functional groups, alter charge, and create cross-links, significantly expanding the utility of the parent peptide. researchgate.netyoutube.com

Tyrosine Residue Modification: The electron-rich phenol (B47542) side chain of tyrosine is susceptible to a variety of chemical alterations. nih.gov It is a key residue in many biochemical processes, and its modification can modulate protein-protein interactions and signaling pathways. nih.govresearchgate.net Common modifications include:

Oxidation and Nitration: The phenol ring can undergo oxidation, leading to the formation of dityrosine (B1219331) cross-links, a process relevant in studies of oxidative stress. Nitration of the aromatic ring is another common post-translational modification that can be mimicked chemically. nih.gov

Phosphorylation: Synthesis of a phospho-tyrosine analog can be achieved to study the role of phosphorylation in signaling events. acs.org

C-H Activation/Functionalization: Advanced organometallic techniques, such as palladium-catalyzed C-H activation, allow for the site-selective introduction of various groups (e.g., olefins, acyl groups) at the ortho-position of the hydroxyl group. nih.gov This late-stage functionalization is a powerful tool for creating novel analogs directly on the synthesized peptide. nih.gov

"Tyrosine Click" Reactions: Specific reactions targeting the phenol group, such as those using 1,2,4-triazoline-3,5-diones (TADs) or diazonium reagents, enable the chemoselective attachment of other molecules. researchgate.netacs.org

Lysine Residue Modification: The primary ε-amino group of the lysine side chain is a highly nucleophilic and accessible site for a vast range of chemical reactions. researchgate.netwikipedia.org It is one of the most frequently targeted residues for protein modification. researchgate.net Strategies include:

Acylation: The ε-amino group can be readily acylated using reagents like N-hydroxysuccinimide (NHS) esters, which allows for the attachment of various functional groups, including biotin, fatty acids (e.g., palmitoyl), or other reporter molecules. researchgate.netnih.gov

Alkylation and Methylation: Reductive alkylation or specific methylation can modify the charge and steric properties of the lysine side chain. youtube.com

Ubiquitination: While a biological process, the chemical ligation strategies to attach ubiquitin or ubiquitin-like modifiers to the lysine side chain are employed to study protein degradation pathways. youtube.com

Cross-linking: Bifunctional reagents can be used to cross-link the lysine residue to other molecules or within a larger peptide-protein complex. researchgate.net

| Residue | Modification Type | Common Reagents/Method | Purpose/Application | Reference |

|---|---|---|---|---|

| Tyrosine | Ortho-olefination | Pd-catalysis, PhI(OAc)2, Benzoquinone | Introduction of novel functional groups, peptide diversification. | nih.gov |

| Tyrosine | Tyrosine-Click Reaction | 4-Arylurazoles, HRP/Electrochemistry | Site-selective bioconjugation and labeling. | acs.org |

| Tyrosine | Phosphorylation | Synthesis with phosphoserine NCAs | Mimicking post-translational modifications, studying signaling. | acs.org |

| Lysine | Acylation (e.g., Biotinylation, Lipidation) | N-hydroxysuccinimide (NHS) esters | Attachment of affinity tags, increasing hydrophobicity. | researchgate.netbiosynth.com |

| Lysine | DNA-Catalyzed Modification | 5′-phosphorimidazolide (5′-Imp) | Catalytic covalent modification for preparing peptide-DNA conjugates. | creighton.edunih.gov |

| Lysine | Methylation/Acetylation | Specific enzymes or chemical reagents | Studying epigenetic modifications on histone tail mimics. | youtube.com |

Incorporation of Unnatural Amino Acids and D-Stereoisomers into Analogues

The synthesis of Ac-Tyr-Lys-NH2 analogues is not limited to the 20 proteinogenic amino acids. The incorporation of unnatural amino acids (UNAAs) or the use of D-stereoisomers of the natural residues provides a powerful avenue to enhance peptide properties and explore structure-activity relationships. lifetein.comnih.gov

Incorporation of Unnatural Amino Acids (UNAAs): Replacing tyrosine or lysine with a non-natural counterpart can introduce novel chemical functionalities, photophysical properties, or steric constraints. nih.govgoogle.com This is a key strategy in synthetic and chemical biology to expand the functional repertoire of peptides. nih.gov

Methods: UNAAs are typically incorporated during peptide synthesis. Solid-phase peptide synthesis (SPPS) is a common and straightforward method. labpartnering.org For incorporation into proteins expressed in cellular systems, methods like amber stop codon suppression are used, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize the UNAA and insert it at a specific site. nih.govnih.gov

Examples: Tyrosine can be replaced with analogs like 3-iodo-L-tyrosine for subsequent cross-linking, p-fluorophenylalanine to probe electronic effects, or O-methyl-L-tyrosine. labpartnering.orgnih.gov Lysine analogs can be used to alter side-chain length or introduce reactive handles like azides or alkynes for bioorthogonal chemistry. acs.org

Incorporation of D-Stereoisomers: Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in vivo. lifetein.com A common strategy to overcome this is to replace one or more L-amino acids with their D-enantiomers. lifetein.comnih.gov

Synthesis: The synthesis of peptides containing D-amino acids, such as Ac-(D-Tyr)-Lys-NH2, Ac-Tyr-(D-Lys)-NH2, or Ac-(D-Tyr)-(D-Lys)-NH2, is readily accomplished using standard solid-phase peptide synthesis (SPPS) by simply using the corresponding D-amino acid building block. pacific.edu

Advantages: The resulting "retro-inverso" or partially modified peptides are significantly more resistant to proteolytic degradation. lifetein.com This can lead to a longer biological half-life while potentially retaining the desired biological activity, as the side-chain topography can be preserved. lifetein.comnih.gov The presence of a D-amino acid can also induce novel tertiary structures not accessible to all-L peptides. nih.gov

| Analog Type | Example Structure | Rationale/Advantage | Synthetic Method | Reference |

|---|---|---|---|---|

| D-Stereoisomer | Ac-(D-Tyr)-Lys-NH2 | Increased resistance to aminopeptidases, enhanced proteolytic stability. | Solid-Phase Peptide Synthesis (SPPS) | lifetein.compacific.edu |

| D-Stereoisomer | Ac-Tyr-(D-Lys)-NH2 | Increased stability against degradation by specific endopeptidases. | SPPS | lifetein.compacific.edu |

| Unnatural Amino Acid | Ac-(3-Iodo-Tyr)-Lys-NH2 | Provides a site for photo-crosslinking or further chemical modification. | SPPS or amber suppression in expression systems. | nih.gov |

| Unnatural Amino Acid | Ac-Tyr-Lys(Nε-azido)-NH2 | Introduces a bioorthogonal handle for "click" chemistry. | SPPS using an azido-lysine derivative. | acs.org |

Labeling Strategies for Spectroscopic and Imaging Research (e.g., Fluorescent Tags)

To visualize and quantify the interaction of Ac-Tyr-Lys-NH2 or its analogs with biological systems, they are often labeled with reporter molecules, most commonly fluorescent dyes. bio-itworld.comjpt.com These labeled peptides are indispensable tools for applications ranging from fluorescence microscopy and in vivo imaging to enzyme activity assays. bio-itworld.comsb-peptide.com

Labeling Sites: The most common sites for attaching a fluorescent tag are the N-terminus or the ε-amino group of the lysine side chain. proteogenix.science N-terminal labeling is often preferred as it is less likely to interfere with interactions that involve the core peptide sequence. bio-itworld.com Site-specific labeling is crucial for ensuring that the probe's biological activity is not compromised and for interpreting the resulting data accurately. proteogenix.sciencenih.gov

Labeling Chemistry: Fluorescent dyes are typically supplied as amine-reactive derivatives, such as NHS esters or isothiocyanates, which readily form stable amide or thiourea (B124793) bonds with the lysine side-chain or a free N-terminus. bio-itworld.com These conjugations are often performed while the peptide is still on the solid-phase resin or after its cleavage and purification. bio-itworld.com

Common Fluorophores: A wide variety of fluorescent dyes are available, each with distinct spectroscopic properties. The choice of dye depends on the specific application, including the required brightness, photostability, and the excitation/emission wavelengths compatible with the detection instrumentation. proteogenix.science Examples include:

Fluoresceins: Such as FAM (Carboxyfluorescein) and FITC (Fluorescein isothiocyanate), which are widely used due to their high quantum yield, though their fluorescence can be pH-sensitive. bio-itworld.comsb-peptide.com

Rhodamines: Including TAMRA (Tetramethylrhodamine) and Rhodamine B, which are generally more photostable than fluoresceins. sb-peptide.comgenscript.com

Cyanine Dyes: A large family of dyes (e.g., Cy3, Cy5, Cy7) that span the visible and near-infrared spectrum, making them suitable for in vivo imaging and multiplexing. jpt.comproteogenix.science

Alexa Fluor Dyes: A series of sulfonated dyes known for their exceptional brightness and photostability across a wide pH range. proteogenix.science

| Fluorophore Class | Example Dye | Typical Excitation/Emission (nm) | Key Features | Reference |

|---|---|---|---|---|

| Fluorescein | FAM (5-Carboxyfluorescein) | ~495 / ~520 | High quantum yield; most common fluorescent dye for peptides. | bio-itworld.comsb-peptide.com |

| Rhodamine | TAMRA (Tetramethylrhodamine) | ~555 / ~580 | Good photostability; often used as a FRET acceptor. | jpt.comsb-peptide.com |

| Cyanine | Cy5 | ~650 / ~670 | Bright and stable; emits in the far-red region, good for in vivo imaging. | proteogenix.sciencegenscript.com |

| Alexa Fluor | Alexa Fluor 488 | ~495 / ~519 | Highly photostable and bright; less pH sensitive than fluorescein. | jpt.comproteogenix.science |

| Coumarin | AMC (7-Amino-4-methylcoumarin) | ~350 / ~450 | Used as a fluorogenic substrate for protease assays. | biosynth.comgenscript.com |

Conjugation to Other Biomolecules for Research Probes

To enhance functionality or direct the peptide to specific targets, Ac-Tyr-Lys-NH2 can be chemically linked, or conjugated, to other biomolecules. nih.govacs.org This strategy is used to create a wide range of research probes, from immunogens to targeted imaging agents. nih.govyoutube.com

Conjugation to Carrier Proteins: For generating antibodies against the small Ac-Tyr-Lys-NH2 peptide (a hapten), it must be conjugated to a larger, immunogenic carrier protein. youtube.com Common carriers include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). genscript.com The conjugation typically involves activating the peptide's C-terminus or using the lysine side chain to link to the carrier protein's surface lysines via cross-linking agents like glutaraldehyde (B144438) or SMCC. genscript.comyoutube.com

Conjugation to Polymers: Attaching peptides to polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can improve the peptide's solubility and increase its circulation half-life in vivo by shielding it from proteolysis and renal clearance. nih.gov

Conjugation to Nucleic Acids: Peptide-DNA conjugates are valuable tools in single-molecule studies and for creating self-assembling nanostructures. nih.gov The lysine or tyrosine residue can be modified to bear a functional group that reacts specifically with a modified oligonucleotide. creighton.eduacs.org

Conjugation for Molecular Imaging Probes: For advanced imaging modalities like PET or SPECT, the peptide can be conjugated to a chelating agent (e.g., DOTA, NOTA). genscript.commdpi.com This chelator then securely holds a radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu), allowing the peptide to act as a targeting vector to deliver the radioisotope to specific cells or tissues for imaging. nih.govmdpi.com

| Conjugate Partner | Typical Linkage Chemistry | Purpose/Application | Reference |

|---|---|---|---|

| Carrier Protein (e.g., KLH, BSA) | Amide bond formation (e.g., via glutaraldehyde, SMCC) targeting lysine residues. | To elicit an immune response and generate antibodies against the peptide. | genscript.comyoutube.com |

| Polyethylene Glycol (PEG) | Amine-reactive PEG derivatives reacting with the lysine side-chain. | Increase solubility, stability, and in vivo half-life (PEGylation). | nih.gov |

| DNA | Click chemistry (azide-alkyne), thiol-maleimide chemistry. | Creating probes for single-molecule force spectroscopy, self-assembly. | nih.gov |

| Radionuclide Chelator (e.g., DOTA) | Amide bond formation between a chelator-NHS ester and the lysine amine. | Development of targeted radiopharmaceuticals for PET/SPECT imaging. | nih.govmdpi.com |

| Other Peptides/Domains | Click chemistry, native chemical ligation. | Creating dimeric or multimeric probes to study induced proximity or enhance avidity. | acs.orgnih.gov |

Structure Activity Relationship Sar Investigations Utilizing Ac Tyr Lys Nh2 Motifs

Systematic Amino Acid Substitutions and their Impact on Biological Activity

The biological activity of a peptide is intricately linked to the specific properties of its amino acid residues. Modifications to these residues, even subtle ones, can lead to significant changes in function.

The tyrosine and lysine (B10760008) residues within the Ac-Tyr-Lys-NH2 motif are often critical for its biological function. The phenolic hydroxyl group of tyrosine and the primary amine of the lysine side chain are key functional groups that can participate in various interactions, including hydrogen bonding, electrostatic interactions, and covalent bond formation. nih.gov

The reactivity of a particular tyrosine residue is influenced by its local environment. For a tyrosine to be highly reactive, it generally needs to be accessible to the solvent and be in an environment that stabilizes its ionized phenoxide form. nih.gov The presence of a nearby positively charged residue, such as lysine or arginine, can enhance the nucleophilicity of the tyrosine. nih.gov Modifications to the tyrosine residue, such as oxidation, can lead to the formation of dityrosine (B1219331), which can be an indicator of oxidative stress. Furthermore, enzymatic modifications, like hydroxylation by tyrosinase, can convert tyrosine to L-DOPA, which can then be further modified, highlighting the potential for site-specific functionalization. acs.org Studies have shown that introducing unnatural tyrosine analogs with lower pKa values can enhance the proton-donating ability and, consequently, the enzymatic activity of some proteins. nih.gov

The lysine residue, with its primary amine, is also a frequent site for modification. It can be a target for organophosphorus agents, and its acetylation is involved in numerous cellular processes. nih.gov C-terminal modifications, such as N-alkyl amides, can increase a peptide's lipophilicity and its affinity for biological targets, while also making it less susceptible to cleavage by peptidases. biosynth.com

The following table summarizes the types of modifications possible for tyrosine and lysine and their potential impact:

| Residue | Modification Type | Potential Impact on Activity |

| Tyrosine | Oxidation (e.g., to dityrosine) | Altered receptor binding, indicator of oxidative stress |

| Enzymatic Hydroxylation (to L-DOPA) | Introduction of a new functional group for further modification acs.org | |

| Substitution with unnatural analogs | Enhanced enzymatic activity, altered pKa nih.gov | |

| Lysine | Acetylation | Involvement in various cellular regulatory processes nih.gov |

| Alkylation of C-terminal amide | Increased lipophilicity, enhanced membrane penetration, and stability biosynth.com | |

| Covalent modification by agents | Potential interference with biological function nih.gov |

The stereochemistry of amino acids is a critical factor in peptide structure and function. jpt.com Naturally occurring proteins are composed almost exclusively of L-amino acids. biopharmaspec.com The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's conformation and biological activity. nih.gov

Introducing D-amino acids can disrupt or stabilize secondary structures like α-helices and β-sheets. nih.gov For instance, a D-amino acid can induce a kink in an α-helix, with the degree of destabilization depending on the steric hindrance of the amino acid's side chain. nih.gov Conversely, in some cases, the incorporation of a D-amino acid can promote the formation of specific structures, such as a phenylalanine zipper, that would otherwise be sterically hindered with all L-amino acids. nih.gov

A significant advantage of incorporating D-amino acids into synthetic peptides is the increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. biopharmaspec.com This can lead to a longer plasma half-life and enhanced therapeutic potential. biopharmaspec.com However, it is important to note that extensive use of D-amino acids could potentially lead to cytotoxicity or an immunogenic response. nih.gov

The following table illustrates the general effects of substituting L-amino acids with D-amino acids:

| Property | Effect of D-Amino Acid Substitution | Reference |

| Secondary Structure | Can disrupt (e.g., break α-helices) or induce specific conformations. | nih.gov |

| Enzymatic Stability | Increased resistance to proteases. | biopharmaspec.com |

| Biological Activity | Can be altered due to changes in peptide conformation and receptor interaction. | nih.gov |

| Toxicity | Potential for cytotoxicity with excessive D-amino acid incorporation. | nih.gov |

The three-dimensional shape of a peptide is crucial for its interaction with biological targets. Conformational hindrance, which refers to the steric and electronic constraints that influence a peptide's flexibility and preferred shape, plays a significant role in determining its activity. nih.gov

Introducing sterically bulky amino acids or modifying existing ones can impose conformational constraints. For example, the addition of an N-methyl group to an amino acid can improve a peptide's intestinal permeability and increase its enzymatic stability. biosynth.com Similarly, incorporating beta-homo-amino acids can enhance the in vivo half-life and potentially increase the potency and selectivity of a peptide. biosynth.com

Influence of Peptide Length and Cyclization on Activity Profile

Short peptides may cyclize more readily than longer ones, and the specific amino acid composition can influence the efficiency of the cyclization process. lifetein.com Experimental studies on computationally designed peptides have shown that a minimum length, such as three or more heptads (21 or more amino acids), may be necessary to form stable coiled-coil structures. nih.gov

Cyclization, the process of forming a cyclic peptide from a linear one, offers several advantages. Cyclic peptides often exhibit increased stability against enzymatic degradation compared to their linear counterparts because they lack terminal ends that are susceptible to exopeptidases. lifetein.comnih.gov This enhanced stability can lead to a longer duration of action in a biological system. Furthermore, cyclization restricts the conformational flexibility of the peptide, which can lock it into a bioactive conformation, leading to improved binding affinity and selectivity for its target receptor. lifetein.comresearchgate.net

There are several strategies for peptide cyclization:

Head-to-tail cyclization: Formation of a peptide bond between the N-terminus and the C-terminus. lifetein.com

Side chain-to-side chain cyclization: Linking the side chains of two amino acid residues within the peptide sequence. lifetein.com

Disulfide bond formation: The formation of a covalent bond between the sulfur atoms of two cysteine residues. lifetein.com

The choice of cyclization strategy can significantly impact the final structure and activity of the peptide. acs.org

Linker Design and Cleavage for Prodrug or Pro-peptide Constructs in Research

In the context of drug delivery and targeted therapies, peptides can be incorporated into prodrug or pro-peptide constructs. A key component of these constructs is the linker, which connects the peptide to a drug molecule or another moiety. biosynth.com The design of the linker is critical as it influences the stability, solubility, and release of the active component. biosynth.comnih.gov

Linkers can be broadly categorized as either cleavable or non-cleavable. biosynth.com

Cleavable linkers are designed to be broken under specific physiological conditions, leading to the release of the active drug at the target site. biosynth.com This targeted release minimizes off-target effects and allows for the use of potent drugs that might otherwise be too toxic for systemic administration. biosynth.com Cleavage can be triggered by various stimuli, including:

Enzymes: Linkers can contain specific peptide sequences that are recognized and cleaved by enzymes that are overexpressed at a disease site (e.g., in a tumor microenvironment). biosynth.com

pH: Some linkers are stable at physiological pH but are cleaved in the acidic environment of endosomes or lysosomes.

Redox potential: The reducing environment inside cells can be exploited to cleave linkers containing disulfide bonds. biosynth.com

Non-cleavable linkers provide a stable connection between the peptide and the drug. biosynth.com In this case, the entire peptide-drug conjugate is the active entity, and the linker's role is primarily to ensure that the drug remains attached to the targeting peptide. biosynth.com

The choice of linker chemistry is a crucial aspect of designing effective peptide-based therapeutics and research tools. nih.gov

Biophysical Studies and Self Assembly Properties

Liquid-Liquid Phase Separation (LLPS) Induction by Lysine-Rich Peptides

Liquid-liquid phase separation (LLPS) is a process by which biomolecules in a solution demix to form dense, liquid-like condensates, often referred to as membraneless organelles. This phenomenon is driven by weak, multivalent intermolecular interactions. Peptides containing specific amino acid residues, such as the aromatic Tyrosine and the cationic Lysine (B10760008) found in Ac-Tyr-Lys-NH2, provide the necessary functionalities for these interactions.

While Arginine-rich peptides are more commonly cited for their ability to drive LLPS, Lysine-rich peptides are also capable of inducing this phenomenon. researchgate.net Studies on poly-L-lysine have demonstrated its interaction with nucleic acids, leading to a multistage LLPS process mediated by long-range electrostatic interactions. nih.gov The propensity to form these condensates is influenced by the type and sequence of the interacting molecules. nih.gov The combination of Tyrosine's potential for π–π stacking and Lysine's capacity for electrostatic interactions within a peptide like Ac-Tyr-Lys-NH2 provides the foundational elements known to mediate LLPS. rsc.org The process is sensitive to environmental factors such as pH, temperature, and ionic strength, which can modulate the stability and dynamics of the resulting peptide coacervates. rsc.org

Peptide Aggregation and Fibril Formation in Model Systems

The self-assembly of peptides into ordered aggregates, including amyloid fibrils, is a phenomenon of significant interest. While some peptides have an intrinsic propensity to form such structures, environmental conditions and specific sequence motifs heavily influence the process. ias.ac.in Short peptides derived from larger amyloidogenic proteins are often used as model systems to understand the molecular basis of fibril formation. ias.ac.inspringernature.com

For instance, studies on model peptides demonstrate that aggregation can be modulated by factors like pH and the presence of surfaces or salts. The hexapeptide DIDLHL-CONH2, for example, forms spherical aggregates at pH 6 but can be induced to form fibrillar structures at pH 5 in the presence of mica and NaCl. ias.ac.in This highlights that the net charge of the peptide and its interaction with surfaces can dictate the morphology of the resulting aggregates. ias.ac.in The aggregation process for fibril-forming peptides like KFFE (Lys-Phe-Phe-Glu) is also highly dependent on concentration, with higher concentrations promoting the formation of β-structures and oligomers. acs.org Although direct data on Ac-Tyr-Lys-NH2 fibril formation is not available, its structure suggests it could participate in the early stages of self-association, a precursor to larger aggregate and fibril formation.

| Factor | Observation | Model Peptide System | Source |

|---|---|---|---|

| pH and Net Charge | A neutral net charge on the peptide appeared to favor self-association into fibrillar structures over a net negative charge. | DIDLHL-COOH vs. DIDLHL-CONH2 | ias.ac.in |

| Surfaces and Salts | The presence of a negatively charged surface (mica) and salt (NaCl) induced the formation of fibrillar structures from peptides that otherwise formed spherical aggregates. | DIDLHL-CONH2 | ias.ac.in |

| Peptide Concentration | An increase in the concentration of fibril-forming peptides leads to an increase in the formation of β-structures and oligomers. | KFFE fragment | acs.org |

Ionic Interactions and Their Role in Peptide Behavior

The full name of the compound, Ac-Tyr-Lys-NH2 Trifluoroacetate (B77799), underscores the importance of the counterion. Trifluoroacetic acid (TFA) is frequently used during the synthesis and purification of peptides via methods like reversed-phase high-performance liquid chromatography (RP-HPLC). genscript.comacs.orgnih.gov During this process, the trifluoroacetate anion (TFA⁻) forms an ion pair with positively charged residues on the peptide, such as the ε-amino group of the Lysine side chain in Ac-Tyr-Lys-NH2. nih.govnih.gov

Furthermore, residual TFA counterions can have significant and sometimes unpredictable effects on the biophysical and biological properties of the peptide. genscript.com Research has shown that TFA is not an inert counterion in the context of LLPS. acs.org It can significantly alter the phase separation characteristics of peptides, with effects that differ from other counterions like chloride (Cl⁻) or acetate (B1210297) (OAc⁻). acs.org Studies using nuclear magnetic resonance (NMR) spectroscopy have revealed that TFA can engage in specific, dynamically distinct interactions with aromatic residues, such as Phenylalanine, and by extension Tyrosine. These interactions can involve the TFA molecule intercalating between stacked aromatic rings, which may contribute to stabilizing the condensed, dense phase of an LLPS system. acs.org Therefore, the presence of the trifluoroacetate salt is a critical variable that can influence experimental outcomes in studies of peptide self-assembly and interaction.

| Property Affected | Observed Effect of TFA | Mechanism | Source |

|---|---|---|---|

| Hydrophobicity | Increases the peptide's affinity for reversed-phase chromatography sorbents. | Forms an ion pair with positively charged residues (e.g., Lysine), neutralizing the charge and adding a hydrophobic fluorinated group. | nih.gov |

| Liquid-Liquid Phase Separation (LLPS) | Alters the phase diagram and can narrow the conditions under which LLPS is observed. | Engages in specific interactions with the peptide, potentially intercalating between aromatic rings and stabilizing the dense phase. | acs.org |

| Structural Analysis (FTIR) | Interferes with structural analysis due to a strong IR band that overlaps with the peptide's amide I band. | The C=O stretch of the trifluoroacetate group absorbs near 1670 cm⁻¹. | genscript.com |

| Biological Activity | Can act as an allosteric regulator on certain receptors (e.g., glycine (B1666218) receptor) and inhibit or promote cell growth depending on concentration. | Direct molecular interaction with cellular components, which can cause unpredictable fluctuations in experimental data. | genscript.com |

Computational and Theoretical Investigations of Ac Tyr Lys Nh2 Trifluoroacetate Analogs

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. For Ac-Tyr-Lys-NH2 trifluoroacetate (B77799), MD simulations can reveal its conformational landscape and the intricate network of intermolecular interactions that govern its behavior in different environments.

In a typical MD simulation, the peptide is placed in a simulation box, often with explicit water molecules to mimic physiological conditions. nih.gov The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a defined period. aps.orgnih.gov This allows for the exploration of various conformational states and the interactions between the peptide, solvent molecules, and counter-ions like trifluoroacetate.

The conformational flexibility of dipeptide analogs is a key determinant of their biological activity. Studies on similar acetylated and amidated dipeptides have shown that they can adopt various conformations, with the relative stability of these structures being influenced by interactions between the side chains and the peptide backbone. osu.edu For Ac-Tyr-Lys-NH2, key dihedral angles (phi, psi) of the peptide backbone and the chi angles of the tyrosine and lysine (B10760008) side chains would be monitored to identify the most populated conformational families. For instance, the peptide might favor folded conformations stabilized by intramolecular hydrogen bonds or more extended structures that can readily interact with a receptor binding site. nih.gov

Table 1: Illustrative Conformational Substates of Ac-Tyr-Lys-NH2 from a Hypothetical MD Simulation

| Conformational State | Backbone Dihedrals (φ, ψ) | Key Intramolecular Interactions | Population (%) |

| Extended | Tyr: (-120°, 140°), Lys: (-110°, 130°) | Minimal | 45 |

| Folded (β-turn like) | Tyr: (-60°, -30°), Lys: (-90°, 0°) | H-bond: Tyr (CO) to Lys (NH) | 30 |

| Semi-extended | Tyr: (-140°, 150°), Lys: (-70°, 120°) | Side chain-backbone interactions | 25 |

This table is illustrative and presents hypothetical data based on typical findings for similar dipeptides.

Homology Modeling of Peptide-Receptor Complexes

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or a protein-ligand complex when an experimental structure is not available but the structure of a homologous protein is. If Ac-Tyr-Lys-NH2 is known to bind to a specific receptor for which a homologous structure exists, homology modeling can be employed to build a model of the Ac-Tyr-Lys-NH2-receptor complex.

The process involves several steps:

Template identification: A search is conducted to find a protein with a known 3D structure that has a similar amino acid sequence to the target receptor.

Sequence alignment: The amino acid sequence of the target receptor is aligned with the sequence of the template structure.

Model building: The coordinates of the aligned residues in the template are transferred to the target receptor to build a backbone model. Loops and side chains are then modeled.

Refinement and validation: The initial model is refined to resolve any structural inconsistencies and its quality is assessed using various validation tools.

Once a reliable model of the receptor is built, the peptide Ac-Tyr-Lys-NH2 can be docked into the putative binding site to generate a model of the peptide-receptor complex. This model can provide valuable insights into the key interactions driving peptide binding and selectivity. For example, studies on related Tyr-Lys containing peptides have shown the importance of specific hydrogen bonds and ionic interactions for receptor binding.

Docking Studies to Predict Binding Affinities and Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, Ac-Tyr-Lys-NH2 or its analogs) when bound to a receptor to form a stable complex. dovepress.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity of the complex. researchgate.net

The docking process involves two main components: a search algorithm that generates a large number of possible conformations of the peptide within the receptor's binding site, and a scoring function that estimates the binding free energy for each conformation. nih.gov The conformation with the lowest energy score is predicted to be the most stable binding mode.

For Ac-Tyr-Lys-NH2, docking studies could be used to screen a virtual library of its analogs against a target receptor to identify candidates with potentially improved binding affinities. pnas.org The predicted binding mode would highlight the key amino acid residues in the receptor that interact with the tyrosine and lysine side chains of the peptide. For instance, the aromatic ring of tyrosine might engage in π-π stacking interactions with an aromatic residue in the receptor, while the positively charged lysine side chain could form a salt bridge with a negatively charged residue. researchgate.net

Table 2: Illustrative Docking Results for Ac-Tyr-Lys-NH2 Analogs against a Hypothetical Receptor

| Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Receptor Residues |

| Ac-Tyr -Lys -NH2 | -8.5 | Asp120, Phe250, Gln98 |

| Ac-Phe -Lys -NH2 | -7.9 | Asp120, Trp252, Gln98 |

| Ac-Tyr -Arg -NH2 | -9.1 | Asp120, Phe250, Glu180 |

| Ac-D-Tyr -Lys -NH2 | -6.2 | Asp120, Phe250 |

This table is illustrative and presents hypothetical data based on typical findings from docking studies of similar peptides.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. uestc.edu.cn For peptides, QSAR can be a powerful tool for designing new analogs with enhanced potency or other desired properties. medium.comfrontiersin.orgnih.gov

To build a QSAR model for Ac-Tyr-Lys-NH2 analogs, a dataset of peptides with known biological activities (e.g., receptor binding affinity, enzyme inhibition) is required. For each peptide, a set of numerical descriptors that quantify its structural and physicochemical properties is calculated. These descriptors can include parameters related to hydrophobicity, electronic properties, steric effects, and topological indices.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to develop a mathematical equation that correlates the descriptors with the biological activity. nih.gov The resulting QSAR model can be used to predict the activity of new, untested peptide analogs.

For example, a hypothetical QSAR model for a series of Ac-Tyr-Lys-NH2 analogs might look like:

log(Activity) = 0.5 * (Hydrophobicity_Tyr) - 0.3 * (Molecular_Weight) + 1.2 * (Electrostatic_Charge_Lys) + constant

This equation would suggest that increasing the hydrophobicity of the tyrosine residue and the positive charge of the lysine residue, while keeping the molecular weight low, could lead to higher activity. Such models can guide the synthesis of more potent analogs. nih.gov

Table 3: Illustrative Descriptors Used in a QSAR Model for Ac-Tyr-Lys-NH2 Analogs

| Descriptor | Description | Contribution to Activity |

| LogP | Partition coefficient (hydrophobicity) | Positive |

| Molecular Weight | Total mass of the molecule | Negative |

| TPSA (Topological Polar Surface Area) | A measure of the polar surface area | Negative |

| Net Charge | Overall charge of the peptide | Positive |

This table is illustrative and presents hypothetical descriptors and their general contribution to activity based on common QSAR studies of peptides.

Electrostatic Surface Analysis and Biophysical Property Correlations

The electrostatic potential at the surface of a molecule plays a critical role in its interactions with other molecules. nih.gov Electrostatic surface analysis involves calculating and visualizing the electrostatic potential on the solvent-accessible surface of Ac-Tyr-Lys-NH2. Regions of positive potential (typically around the protonated amine of lysine) and negative potential (around the carbonyl oxygens and the phenolic hydroxyl group of tyrosine) can be identified.

These electrostatic maps are crucial for understanding how the peptide will interact with its biological target. nih.gov For example, a region of positive electrostatic potential on the peptide will likely interact favorably with a negatively charged pocket on its receptor. The trifluoroacetate counter-ion will also significantly influence the electrostatic properties of the peptide in its vicinity.

Analytical Methodologies for Research on Ac Tyr Lys Nh2 Trifluoroacetate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of Ac-Tyr-Lys-NH2 Trifluoroacetate (B77799) and for its isolation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. In this technique, the peptide is separated based on its hydrophobicity.

The stationary phase is typically a nonpolar material, most commonly silica (B1680970) particles chemically modified with C18 (octadecylsilyl) groups. The mobile phase consists of a polar solvent mixture, usually water and a more nonpolar organic solvent like acetonitrile, with an acidic modifier. A gradient elution is typically performed, where the concentration of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity.

For purity assessment, an analytical RP-HPLC system is used. The peptide sample is injected, and a chromatogram is generated. The purity is determined by calculating the relative area of the main peptide peak in relation to the total area of all detected peaks at a specific wavelength, often 214 nm for the peptide bond or 280 nm for the tyrosine residue. researchgate.net Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate the peptide of interest from impurities.

The trifluoroacetic acid (TFA) present as the counter-ion is also a crucial mobile phase additive, typically at a concentration of 0.1%. waters.com It serves as an ion-pairing reagent, which improves peak shape and resolution by masking residual silanol (B1196071) groups on the stationary phase and forming a neutral ion pair with the positively charged lysine (B10760008) residue of the peptide. nih.govnih.gov

Table 1: Typical RP-HPLC Conditions for Peptide Purity Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18, 3-5 µm particle size | Nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the peptide. |

| Gradient | Linear gradient (e.g., 5% to 60% B over 30 min) | To separate peptides and impurities based on hydrophobicity. |

| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for analytical separations. |

| Detection | UV Absorbance at 214-220 nm or 280 nm | Detection of peptide bonds or aromatic residues. researchgate.netwaters.com |

| Temperature | 25-40 °C | To ensure reproducible retention times. |

Mass Spectrometry (MS) for Identity and Purity Confirmation (e.g., LC-ESI-MS)

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of Ac-Tyr-Lys-NH2. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of the peptide's molecular weight. For peptide analysis, MS is most often coupled with liquid chromatography in a configuration known as LC-MS.

Electrospray Ionization (ESI) is the most common ionization technique for peptides like Ac-Tyr-Lys-NH2. In LC-ESI-MS, the eluent from the HPLC column is sprayed into the mass spectrometer, where the peptide molecules are desolvated and ionized, typically acquiring one or more protons to form [M+H]⁺, [M+2H]²⁺, etc. ions. The mass spectrometer then separates and detects these ions. The resulting mass spectrum provides the molecular weight of the peptide, confirming its identity.

MS also serves as a powerful detector for purity analysis. It can identify and provide molecular weights for impurities that co-elute with the main peak or are present at levels too low to be accurately characterized by UV detection alone. This allows for a more comprehensive purity profile than HPLC-UV alone. researchgate.net

Spectrophotometric Quantitation in Research Assays

Spectrophotometry offers a straightforward method for estimating the concentration of Ac-Tyr-Lys-NH2 in solution, leveraging the presence of the tyrosine residue. Tyrosine contains a phenol (B47542) group, which absorbs ultraviolet (UV) light at a characteristic wavelength.

In acidic solutions, tyrosine has a maximum absorbance (λ_max) around 275 nm. nih.gov By measuring the absorbance of a solution of Ac-Tyr-Lys-NH2 at this wavelength and using the Beer-Lambert law with the known molar extinction coefficient of tyrosine, the peptide concentration can be calculated. It is important to note that the trifluoroacetate counter-ion also has some absorbance at lower UV wavelengths, which must be considered. waters.com

Alternatively, colorimetric protein and peptide quantitation assays can be used. The Bicinchoninic acid (BCA) assay is one such method. This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by the peptide in an alkaline medium, with the Cu¹⁺ then reacting with BCA to produce a purple-colored complex that absorbs strongly at 562 nm. The color formation is influenced by the peptide backbone and the presence of specific amino acids, including tyrosine, cysteine, and tryptophan. thermofisher.com A standard curve using a known concentration of the peptide or a standard protein like bovine serum albumin (BSA) is required for accurate quantitation. thermofisher.com

Table 2: Spectrophotometric Quantitation Methods

| Method | Principle | Wavelength (λ_max) | Notes |

| Direct UV Absorbance | Intrinsic absorbance of the tyrosine side chain. nih.gov | ~275 nm | Simple and non-destructive, but less sensitive than colorimetric assays. |

| BCA Assay | Reduction of Cu²⁺ to Cu¹⁺ by the peptide, followed by colorimetric detection with BCA. thermofisher.com | 562 nm | High sensitivity and compatible with many detergents, but destructive to the sample. |

| NBD-Cl Derivatization | Reaction of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) with the primary amino groups (lysine side chain and N-terminus if not acetylated) to form a colored product. researchgate.net | Varies (e.g., ~388 nm) | Can be used for quantitation after derivatization, requires specific reaction conditions. researchgate.net |

Impact of Trifluoroacetate on Chromatographic Behavior and MS Analysis

The trifluoroacetate (TFA) counter-ion, which is associated with the positively charged lysine residue and any unacetylated N-terminus, has a profound impact on the analytical behavior of the peptide.

In Mass Spectrometry: In contrast to its positive effects in chromatography, TFA is detrimental to ESI-MS analysis. waters.comnih.gov The strong ion pair formed between the trifluoroacetate anion and the protonated peptide is stable and difficult to disrupt in the gas phase. ntu.edu.tw This leads to a phenomenon known as ion suppression, where the ionization efficiency of the peptide is significantly reduced, resulting in a much lower signal intensity in the mass spectrometer. waters.comacs.org Furthermore, TFA can contaminate the MS system and is difficult to remove. waters.com

To overcome this issue, several strategies are employed:

Use of Alternative Acids: Formic acid (FA) is the most common substitute for TFA in LC-MS applications. It is a weaker ion-pairing agent, leading to less ion suppression and better MS sensitivity, although it may provide poorer chromatographic resolution compared to TFA. waters.com

Compromise Acids: Difluoroacetic acid (DFA) has been explored as a compromise, offering better MS sensitivity than TFA while providing better chromatographic performance than FA. lcms.czwaters.com

Post-Column Modification: In some cases, a reagent can be added post-column (after separation but before the ESI source) to displace the TFA and reduce its suppressive effects. acs.org

Table 3: Comparison of Common Ion-Pairing Agents in LC-MS

| Ion-Pairing Agent | Chromatographic Performance (UV) | MS Sensitivity (ESI+) | Key Characteristics |

| Trifluoroacetic Acid (TFA) | Excellent (sharp peaks, good resolution) waters.com | Poor (strong ion suppression) waters.comnih.gov | Strong, hydrophobic ion-pairing agent. |

| Formic Acid (FA) | Fair (broader peaks, lower resolution) waters.com | Good | Weaker ion-pairing agent, volatile, MS-friendly. waters.com |

| Difluoroacetic Acid (DFA) | Good | Moderate | A compromise between TFA and FA. lcms.czwaters.com |

Future Research Directions and Unanswered Questions

Exploration of Novel Biological Targets for Ac-Tyr-Lys-NH2 Derivatives

A primary avenue for future investigation is the systematic screening of Ac-Tyr-Lys-NH2 derivatives to identify novel biological targets. The inherent simplicity of dipeptides makes them ideal components for constructing vast chemical libraries. anaspec.combiospace.com Such libraries, where either the tyrosine or lysine (B10760008) residue is systematically replaced or modified, can be screened against a wide array of receptors, enzymes, and other protein targets to uncover new ligand-receptor interactions.

Research has already demonstrated the power of this approach. For instance, the screening of a dipeptide library led to the discovery of a micromolar lead compound, Boc-(S)Phe-(S)Phe-NH2, for the human tachykinin NK3 receptor. nih.gov This initial hit was subsequently developed into potent and selective non-peptide antagonists. nih.gov This success story provides a clear blueprint for future work with Ac-Tyr-Lys-NH2. A key unanswered question is: what novel G-protein coupled receptors (GPCRs), ion channels, or enzymes might be modulated by derivatives of Ac-Tyr-Lys-NH2? The presence of the cationic lysine and aromatic tyrosine suggests potential interactions with targets involved in neurotransmission or inflammation. For example, N-acetylation of lysine residues has been implicated in regulating the function of the tau protein, which is associated with Alzheimer's disease, suggesting that derivatives could be explored in neurodegenerative contexts. pharmaceutical-networking.com

Future efforts should focus on creating and screening libraries of Ac-Tyr-Lys-NH2 analogs to identify new bioactive molecules.

| Derivative Type | Potential Biological Application | Research Approach |

| Library of Tyr analogs | Drug screening for novel receptor ligands | High-throughput screening against GPCRs and ion channels. anaspec.combiospace.comnih.gov |

| Library of Lys analogs | Development of enzyme inhibitors or modulators | Screening against kinases, proteases, or acetyltransferases. pharmaceutical-networking.com |

| Post-translationally modified mimetics | Probing signaling pathways | Synthesis of phosphorylated or glycosylated Tyr/Lys derivatives. |

Development of Advanced Synthetic Strategies for Complex Ac-Tyr-Lys-NH2 Conjugates

The functional side chains of tyrosine and lysine make Ac-Tyr-Lys-NH2 an excellent candidate for chemical conjugation to create more complex and multifunctional molecules. Future research will undoubtedly focus on developing and applying advanced synthetic methods to generate these conjugates.

Recent advancements in bioconjugation chemistry offer exciting possibilities. For example, the "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), allows for the highly selective modification of tyrosine residues even in complex peptides and proteins. nih.gov This method could be used to attach imaging agents, therapeutic payloads, or polyethylene (B3416737) glycol (PEG) chains to Ac-Tyr-Lys-NH2 derivatives with high precision. nih.gov Similarly, the lysine side chain provides a nucleophilic handle for traditional conjugation methods like N-hydroxysuccinimide (NHS) ester chemistry, but also for newer strategies. The development of genetically encoded unnatural amino acids, such as fluorosulfate-L-tyrosine (FSY), which can react with proximal lysine residues to form covalent cross-links in vivo, opens a new frontier for creating stabilized peptide structures directly within biological systems. nih.gov

Furthermore, improvements in fundamental peptide synthesis, such as the use of triphenylphosphine (B44618) oxide as a catalyst for racemization-free amide bond formation, will facilitate the efficient and scalable production of dipeptide building blocks for these complex conjugates. organic-chemistry.orgchemrxiv.org A significant unanswered question is how to achieve orthogonal conjugation, modifying the tyrosine and lysine residues with different functional moieties in a single, controlled process.

| Synthetic Strategy | Application for Ac-Tyr-Lys-NH2 Conjugates | Potential Outcome |

| Tyrosine-Click Reaction (with PTAD) | Attaching imaging agents or drugs to the tyrosine residue. nih.gov | Targeted delivery and imaging probes. |

| Lysine-Targeted Chemistry (e.g., NHS esters) | Conjugating to carrier proteins or nanoparticles. | Improved pharmacokinetic properties. |

| Genetically Encoded FSY | Creating intramolecular cyclized peptides for conformational locking. nih.gov | Enhanced stability and receptor affinity. |

| Catalytic Amide Formation (e.g., Ph3PO) | Efficient, scalable, and racemization-free synthesis of precursors. organic-chemistry.orgchemrxiv.org | Cost-effective production for library synthesis. |

Integration of Multimodal Structural and Computational Techniques for Enhanced Understanding

A deeper understanding of the conformational landscape of Ac-Tyr-Lys-NH2 and its derivatives is essential for rational drug design. Future research must integrate experimental structural biology with advanced computational modeling.

X-ray crystallography has already provided insights into the solid-state structure of the related dipeptide, Tyr-Lys-NH2. nih.gov This study revealed that the amidated dipeptide adopts a folded conformation, which differs significantly from its unamidated counterpart, highlighting the structural importance of the C-terminal amide. nih.gov The difference is attributed to the distinct hydrogen bonding patterns favored by the amide group compared to a carboxyl group. nih.gov

Future work should expand on this by crystallizing Ac-Tyr-Lys-NH2 itself and its various derivatives in complex with their biological targets. To complement this, computational methods like molecular dynamics (MD) simulations are crucial for exploring the conformational dynamics in solution. MD simulations have been used to study the self-assembly of dipeptides and to probe the conformational preferences of tetrapeptides. nih.govresearchgate.net Applying these techniques to Ac-Tyr-Lys-NH2 would allow researchers to predict how modifications affect its structure and binding energy. A key unanswered question is how the N-terminal acetyl group influences the conformational flexibility and solvent interactions of the peptide backbone and side chains compared to the unacetylated form. Density Functional Theory (DFT) calculations, which have been used to interpret the vibrational spectra of cyclic dipeptides, could also be employed to gain a deeper understanding of the molecule's electronic structure and intermolecular interactions. mdpi.com

| Technique | Research Goal | Expected Insight |

| X-Ray Crystallography | Determine the solid-state structure of Ac-Tyr-Lys-NH2 and its derivatives. nih.gov | Precise bond angles, lengths, and packing interactions. |

| Molecular Dynamics (MD) | Simulate conformational dynamics in an aqueous environment. nih.govresearchgate.net | Understand flexibility, solvent accessibility, and binding modes. |

| Density Functional Theory (DFT) | Analyze electronic structure and vibrational spectra. mdpi.com | Interpret intermolecular forces and hydrogen bonding networks. |

| In-Cell NMR Spectroscopy | Study ligand-receptor interactions in a cellular context. anaspec.com | Identify binding events and structural changes in a native-like environment. |

Investigation of Ac-Tyr-Lys-NH2 as a Minimal Scaffold for Bioactive Peptidomimetics

Perhaps the most promising future direction is the use of Ac-Tyr-Lys-NH2 as a minimal, privileged scaffold for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov

The simple, defined structure of a dipeptide provides an excellent starting point for chemical elaboration. Research has shown that heterocyclic compounds, such as oxazoles and piperazine (B1678402) derivatives, can serve as effective scaffolds and amide bond bioisosteres in peptidomimetic design. nih.govresearchgate.net The Ac-Tyr-Lys-NH2 framework could be used as a template where the peptide backbone is replaced with a more rigid, non-peptidic structure, while the essential tyrosine and lysine pharmacophores are maintained in the correct spatial orientation.

The development of tachykinin NK3 receptor antagonists from a dipeptide hit demonstrates the viability of this "scaffold-based" approach. nih.gov A central unanswered question is: what novel, non-peptidic backbones can successfully replace the dipeptide structure of Ac-Tyr-Lys-NH2 while preserving or enhancing its biological activity? The synthesis of isoquinoline-dipeptide conjugates has already shown promise in creating novel antimicrobial agents, where the lysine residue enhances interaction with bacterial membranes. acs.org This highlights how the dipeptide can be integrated into a larger, non-peptidic framework to generate new therapeutic candidates. Future work will involve the design and solid-phase synthesis of libraries of these peptidomimetics for biological screening. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Ac-Tyr-Lys-NH₂ Trifluoroacetate?

Answer:

- Synthesis: Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The trifluoroacetate (TFA) counterion is typically introduced during cleavage from the resin using a TFA-based cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).

- Purification: Reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) is standard. Purity thresholds ≥95% are typical .

- Characterization: Confirm identity via mass spectrometry (e.g., MALDI-TOF or ESI-MS) and structural integrity via ¹H/¹³C NMR. The molecular formula (C₁₇H₂₆N₄O₄) and CAS number (270597-64-3) should align with analytical data .

Basic: How can researchers quantify trifluoroacetate (TFA) counterions in Ac-Tyr-Lys-NH₂ preparations?

Answer:

- Ion Chromatography (IC): Use anion-exchange columns (e.g., Dionex AS11-HC) with suppressed conductivity detection. A NaOH eluent gradient (1–40 mM) resolves TFA from acetate, chloride, and formate.

- Detection Limits: Quantify TFA at ≥0.5 ppb with retention time reproducibility (RSD <1%) . For example, a standard solution chromatogram shows TFA eluting at ~8.5 minutes under optimized conditions (Table 1 in ).

Advanced: How does the TFA counterion influence peptide stability in aqueous solutions?

Answer:

- pH Sensitivity: TFA’s low pKa (~0.3) can acidify solutions, potentially destabilizing acid-labile residues. Buffering to pH 4–6 is recommended for long-term storage.

- Decomposition Studies: Under ambient conditions, TFA remains stable in solutions ≤10 mM, but degradation (to CO₂ and CF₃ radicals) may occur under UV light or high-temperature storage .

- Methodological Mitigation: Use lyophilized stocks and avoid repeated freeze-thaw cycles. Monitor pH and TFA content via IC post-reconstitution .

Advanced: What strategies minimize TFA interference in biological assays involving Ac-Tyr-Lys-NH₂?

Answer:

- Counterion Exchange: Replace TFA with acetate or chloride via ion-exchange resins (e.g., Dowex® 1x2) during purification. Validate completeness via IC .

- Dialysis: For in vitro assays, dialyze against ammonium bicarbonate (pH 7.4) to remove residual TFA.

- Toxicity Considerations: TFA at >1 mM can inhibit cell viability; dose-response profiling is critical for in vivo studies .

Environmental: What is the environmental persistence of TFA derived from Ac-Tyr-Lys-NH₂ Trifluoroacetate?

Answer:

- Fate and Transport: TFA is highly mobile in aquatic systems due to its solubility (log Kow = -1.84) and resistance to biodegradation. It accumulates in groundwater and surface waters, with half-lives >10 years .

- Detection in Ecosystems: Ion chromatography (IC) detects TFA in snow/ice (limit of quantification: 0.5 ppb) and forest soils (e.g., Hubbard Brook Experimental Forest studies) .

Advanced: What post-synthesis methods effectively remove TFA from peptide formulations?

Answer:

- Lyophilization with Co-Solvents: Co-lyophilize with tert-butanol or acetonitrile to reduce TFA content.

- Ion-Pair Extraction: Use triethylamine (TEA) or diethyl ether to precipitate TFA as a salt. Validate via IC to ensure <0.1% residual TFA .

Advanced: How does TFA affect peptide solubility and aggregation compared to acetate or chloride salts?

Answer:

- Solubility Enhancement: TFA’s hydrophobicity increases peptide solubility in organic solvents (e.g., DMSO), whereas acetate salts favor aqueous solubility.

- Aggregation Risks: TFA may promote β-sheet formation in hydrophobic peptides. Compare circular dichroism (CD) spectra of TFA vs. acetate salts to assess structural impacts .

Basic: How is the purity of Ac-Tyr-Lys-NH₂ Trifluoroacetate validated for research use?

Answer:

- HPLC: ≥95% purity is standard, with UV detection at 220 nm (peptide bond) and 280 nm (tyrosine absorbance) .

- Certificates of Analysis (CoA): Review batch-specific data for residual solvents (e.g., acetonitrile), TFA content, and endotoxin levels (for in vivo studies) .

Advanced: Can TFA interfere with biological target interactions in Ac-Tyr-Lys-NH₂ studies?

Answer:

- Case Studies: In PAR4 antagonists (e.g., tcY-NH₂), TFA did not alter receptor binding affinity, but similar validation is required for Ac-Tyr-Lys-NH₂.

- Control Experiments: Compare activity of TFA vs. acetate salts in dose-response assays (e.g., SPR or cell-based signaling) .

Environmental: What analytical methods detect TFA in ecological samples (e.g., water, soil)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.